1-Methyl-3,4-diphenyl-1H-pyrrole-2,5-dione
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Overview
Description
1-Methyl-3,4-diphenyl-1H-pyrrole-2,5-dione is a heterocyclic compound known for its unique structural properties and wide range of applications in various fields of science This compound belongs to the pyrrole-2,5-dione family, which is characterized by a five-membered ring containing nitrogen and two carbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-3,4-diphenyl-1H-pyrrole-2,5-dione can be synthesized through several methods. One common approach involves the reaction of N3-substituted amidrazones with cyclic anhydrides, such as 2,3-dimethylmaleic anhydride . This reaction typically requires specific conditions, including the use of solvents like dichloromethane and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography to obtain the final product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3,4-diphenyl-1H-pyrrole-2,5-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized pyrrole derivatives, while substitution reactions can produce a wide range of substituted pyrrole compounds.
Scientific Research Applications
1-Methyl-3,4-diphenyl-1H-pyrrole-2,5-dione has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Methyl-3,4-diphenyl-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain enzymes or receptors, leading to changes in cellular processes. For example, its anti-inflammatory activity may involve the inhibition of pro-inflammatory cytokines like IL-6 and TNF-α .
Comparison with Similar Compounds
- 1-Phenyl-1H-pyrrole-2,5-dione
- 1-(4-Methylphenyl)-1H-pyrrole-2,5-dione
- 3,4-Dichloro-1-methyl-1H-pyrrole-2,5-dione
Uniqueness: 1-Methyl-3,4-diphenyl-1H-pyrrole-2,5-dione stands out due to its specific substitution pattern, which imparts unique chemical reactivity and potential applications. The presence of both methyl and phenyl groups enhances its versatility in various chemical reactions and its potential biological activities.
Properties
IUPAC Name |
1-methyl-3,4-diphenylpyrrole-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2/c1-18-16(19)14(12-8-4-2-5-9-12)15(17(18)20)13-10-6-3-7-11-13/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCXBXBFIBLPTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00496141 |
Source
|
Record name | 1-Methyl-3,4-diphenyl-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00496141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75255-78-6 |
Source
|
Record name | 1-Methyl-3,4-diphenyl-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00496141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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